

Application Notes and Protocols for Fabricating Ferroelectric HfO₂-ZrO₂ Films Using TDMAZ

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Compound of Interest		
Compound Name:	Tetrakis(dimethylamino)zirconium	
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Audience: Researchers, scientists, and professionals in materials science and semiconductor device fabrication.

Introduction:

Ferroelectric hafnium-zirconium oxide (HfO₂-ZrO₂) thin films have emerged as a promising material for next-generation non-volatile memory and logic devices due to their compatibility with CMOS fabrication processes and scalability.[1] **Tetrakis(dimethylamino)zirconium** (TDMAZ) is a key precursor for the atomic layer deposition (ALD) of the ZrO₂ component in these films, offering good thermal stability and reactivity.[2] These application notes provide a detailed overview and experimental protocols for the fabrication of ferroelectric HfO₂-ZrO₂ films using TDMAZ.

I. Key Precursors and Their Properties

The fabrication of $Hf_{1-x}Zr_xO_2$ (HZO) films via ALD typically involves the use of metal-organic precursors. For the zirconium component, TDMAZ is a widely used precursor. The hafnium component is typically introduced using a corresponding hafnium precursor, such as tetrakis(dimethylamino)hafnium (TDMAH).

Table 1: Physical Properties of TDMA-based Precursors



Precursor	Chemical Formula	Molar Mass (g/mol)	State
TDMAZ	Zr[N(CH ₃) ₂] ₄	267.6	Solid
TDMAH	Hf[N(CH3)2]4	354.8	Solid

Note: Data compiled from various chemical supplier safety data sheets.

Using TDMA-based precursors for depositing Hf_{0.5}Zr_{0.5}O₂ films has been shown to result in lower carbon impurity concentrations and slightly larger grain sizes compared to other precursors like tetrakis(ethylmethylamino) (TEMA) based precursors.[1][3] These characteristics are beneficial for growing a more dominant ferroelectric phase and mitigating the wake-up effect.[1][3]

II. Experimental Protocols

The following protocols outline the key steps for fabricating ferroelectric HZO thin films using ALD with TDMAZ and TDMAH.

A. Substrate Preparation

- Start with a suitable substrate, such as a silicon wafer with a thermally grown SiO₂ layer and a sputtered TiN bottom electrode. A common stack is TiN/Ti/SiO₂/Si.[1]
- The TiN layer serves as the bottom electrode and a barrier layer. A typical thickness for the TiN film is 50 nm, with a 5 nm Ti adhesion layer.[1]
- Prior to deposition, it is crucial to ensure the substrate surface is clean. This can be achieved through standard cleaning procedures, followed by a pre-heating step in the ALD chamber to remove any physisorbed moisture.

B. Atomic Layer Deposition of Hfo.5Zro.5O2

The ALD process for HZO involves alternating pulses of the hafnium and zirconium precursors with an oxidant, typically ozone (O_3) or water (H_2O) .

Protocol for Thermal ALD of Hf0.5Zr0.5O2:



- Deposition Temperature: 250-260 °C.[1][4]
- Precursors:
 - Hafnium source: Tetrakis(dimethylamino)hafnium (TDMAH)
 - Zirconium source: Tetrakis(dimethylamino)zirconium (TDMAZ)
 - Oxidant: Ozone (O₃) or deionized water (H₂O)
- ALD Cycle Ratio: A 1:1 cycle ratio of Hf and Zr precursors is commonly used to achieve a Hf_{0.5}Zr_{0.5}O₂ composition, which has been reported to exhibit large remnant polarization.[1]
- Typical ALD Supercycle for Hfo.5Zro.5O2:
 - TDMAH pulse (e.g., 2 seconds)
 - Argon (Ar) purge (e.g., 20 seconds)
 - O₃ pulse (e.g., 3 seconds)
 - Ar purge (e.g., 10 seconds)
 - TDMAZ pulse (e.g., 2 seconds)
 - Ar purge (e.g., 20 seconds)
 - O₃ pulse (e.g., 3 seconds)
 - Ar purge (e.g., 10 seconds)
- Growth Rate: The growth rate for HZO films using TDMA-based precursors is typically around 0.13 nm per supercycle.[1] For a target thickness of 10 nm, approximately 77 supercycles would be required.
- C. Top Electrode Deposition
- Following the HZO film deposition, a top electrode is deposited. Tungsten (W) or Titanium Nitride (TiN) are common choices.



- DC sputtering is a suitable method for depositing a 30 nm thick W top electrode.[4]
- Mesa structures can then be formed using wet etching to define the capacitor devices.[4]
- D. Annealing for Ferroelectric Phase Formation

As-deposited HZO films are typically amorphous and require a post-deposition annealing (PDA) or post-metallization annealing (PMA) step to crystallize into the ferroelectric orthorhombic phase.

- Annealing Atmosphere: Nitrogen (N2) atmosphere is commonly used.[4][5]
- Annealing Temperature and Duration:
 - A rapid thermal annealing (RTA) at 500 °C for 1 minute in N₂ can be effective.[4]
 - Annealing at 600 °C for 30 minutes has also been shown to promote the formation of the orthorhombic phase.[5]
 - For ZrO₂-HfO₂ superlattices, a PMA temperature of 600 °C can lead to improved polarization stability.[6][7]

III. Quantitative Data

The ferroelectric properties of HZO films are highly dependent on the fabrication parameters. The following tables summarize key quantitative data from literature.

Table 2: Ferroelectric Properties of Hfo.5Zro.5O2 Films



Precursors	Deposition Temp. (°C)	Annealing Conditions	2Pr (μC/cm²)	Endurance (Cycles)	Reference
TDMAH/TDM AZ	260	Not specified	~40	>10 ⁹ (at 2.5 MV/cm)	[1][3]
Cocktail Hf/Zr Precursor	250	500 °C, 1 min, N ₂	~32	Not specified	[4]
ZrO ₂ -HfO ₂ Superlattice	Not specified	600 °C PMA	~30	>1011	[6][7]

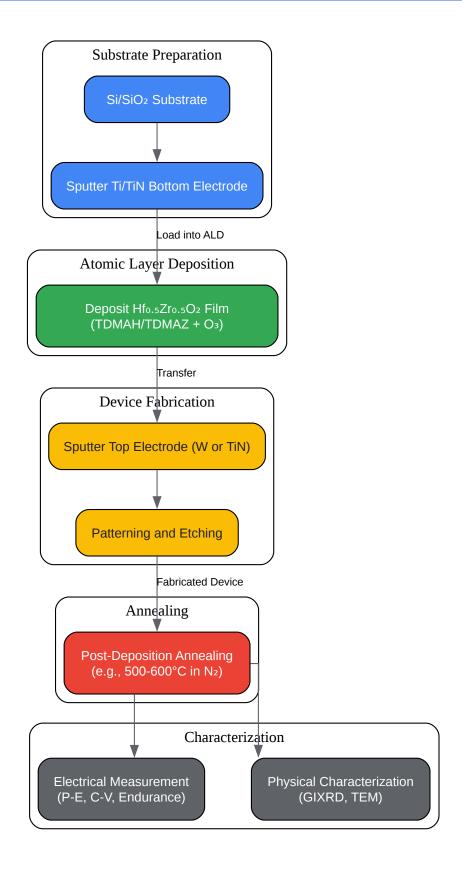
Table 3: ALD Growth Parameters and Film Properties

Precursors	Oxidant	Deposition Temp. (°C)	Growth Rate (nm/cycle)	Film Density (g/cm³)	Reference
TDMAH/TDM AZ	Оз	260	0.13	Not specified	[1]
TDMAZ	H₂O	200	~0.22 (on SBA-15)	0.20-0.76	[8]
Hf(dmap)4/Zr(dmap)4 Cocktail	Оз	360	0.046	7.45	[9]
TDMAZ	Оз	200-250	0.125	Not specified	[10]

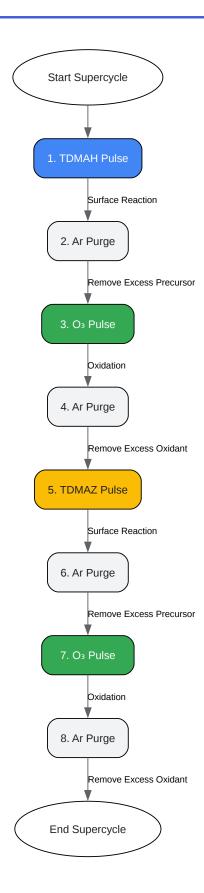
IV. Visualizations

A. Experimental Workflow

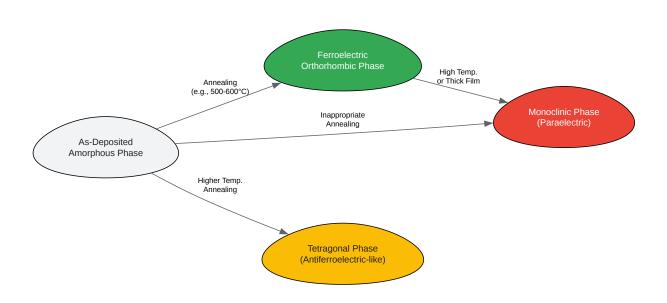












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